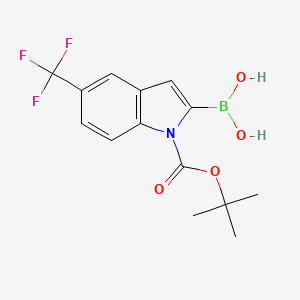

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid

Description

Table 1: Key Structural Features and Bond Characteristics

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name, This compound , is derived through the following analysis:

- Parent structure : Indole (1H-indole), with numbering prioritizing the pyrrole nitrogen as position 1.

- Substituents :

- Position 1 : tert-Butoxycarbonyl (-OC(O)C(CH₃)₃), denoted as "1-(tert-butoxycarbonyl)."

- Position 2 : Boronic acid (-B(OH)₂), specified as "2-ylboronic acid."

- Position 5 : Trifluoromethyl (-CF₃), labeled as "5-(trifluoromethyl)."

Stereochemical complexity is limited due to the absence of chiral centers. However, restricted rotation about the carbamate C-N bond creates atropisomerism potential, though this is negligible at room temperature due to low energy barriers. The boronic acid group’s trigonal planar geometry precludes stereoisomerism at boron under standard conditions.

Electronic Effects of the Trifluoromethyl and Boronic Acid Substituents

The electronic landscape of the molecule is dominated by the interplay between the -CF₃ and boronic acid groups:

Trifluoromethyl (-CF₃) Effects

- Inductive (-I) effect : The -CF₃ group withdraws electron density via its strong -I effect (Hammett σₚ = 0.54), reducing electron density at the indole C-5 position.

- Resonance effects : Minimal due to the lack of π-donor capacity, making -CF₃ primarily an inductive modulator.

- Impact on boronic acid : The -CF₃ group’s electron withdrawal enhances the Lewis acidity of the adjacent boronic acid by destabilizing the boronate conjugate base.

Boronic Acid (-B(OH)₂) Effects

- Lewis acidity : The boronic acid exhibits a pKa of ~8–9 in aqueous solutions, comparable to para-substituted phenylboronic acids.

- Conjugation with indole : The empty p-orbital on boron interacts with the indole π-system, creating partial positive charge delocalization. This is evidenced by bathochromic shifts in UV-Vis spectra.

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-5-4-9(14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHMTGOQPAIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-92-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods

Specific Synthetic Approaches

Boc Protection of Indole Nitrogen

The indole nitrogen is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane (DCM). This step is crucial to prevent undesired reactions on the nitrogen during subsequent transformations.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position can be introduced by electrophilic trifluoromethylation or by starting from a trifluoromethyl-substituted indole precursor. Electrophilic trifluoromethylation typically employs reagents like Togni’s reagent or Ruppert-Prakash reagent under controlled conditions.

Installation of the Boronic Acid Group at the 2-Position

Two main methods are employed for boronic acid installation:

Directed ortho-lithiation followed by borylation:

The Boc-protected 5-trifluoromethyl indole is treated with a strong base such as n-butyllithium at low temperature to lithiate the 2-position. Subsequent quenching with trialkyl borates (e.g., trimethyl borate) followed by acidic workup yields the boronic acid.Transition-metal catalyzed borylation (e.g., Suzuki-Miyaura type):

Using palladium catalysts with bis(pinacolato)diboron or similar boron sources to directly borylate the 2-position of the indole ring. This method is often preferred for better selectivity and milder conditions.

Example from Patent Literature for Boc-Phenylboronic Acid Analogues

A relevant method for preparing tert-butoxycarbonyl phenylboronic acid derivatives involves:

- Starting with carboxybenzeneboronic acid.

- Reacting with sulfur oxychloride to form an acyl chloride intermediate.

- Treating with sodium or potassium tert-butoxide to introduce the Boc group.

- Workup involves aqueous acidification, extraction, concentration, and recrystallization to yield the Boc-protected boronic acid.

This one-pot method demonstrates efficient Boc installation on boronic acid derivatives and may be adapted for indole systems with appropriate modifications.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, room temperature | Protects indole nitrogen | 85–95 |

| Trifluoromethylation | Togni’s reagent or Ruppert-Prakash reagent, solvent | Electrophilic CF3 introduction | 60–80 |

| Directed ortho-lithiation | n-BuLi, THF, -78°C, then B(OMe)3, acidic workup | Lithiation at 2-position, borylation | 50–70 |

| Pd-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent | Mild conditions, high selectivity | 65–85 |

| Purification | Extraction, recrystallization | Ensures high purity | - |

Research Findings and Applications

- The trifluoromethyl group enhances the electronic properties of the indole ring, improving the stability of the boronic acid and facilitating cross-coupling reactions.

- The Boc group is stable under typical Suzuki-Miyaura coupling conditions, allowing further functionalization of the boronic acid derivative without deprotection.

- Recent studies demonstrate successful Suzuki coupling of N-Boc-indole-2-boronic acids with various aryl halides under palladium catalysis, yielding complex molecules for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Boc Protection | Boc2O, Et3N, DCM | High yield, simple operation | Requires careful moisture control |

| Electrophilic Trifluoromethylation | Togni’s reagent, mild conditions | Direct CF3 introduction | Moderate yields, reagent cost |

| Directed ortho-lithiation + Borylation | n-BuLi, B(OMe)3, low temperature | High regioselectivity | Requires cryogenic conditions |

| Pd-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, base | Mild, scalable, good yields | Catalyst cost, ligand optimization |

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , leveraging its boronic acid group to form carbon-carbon bonds. The Boc (tert-butoxycarbonyl) group stabilizes the indole nitrogen, while the trifluoromethyl substituent enhances electron-withdrawing effects, modulating reactivity.

Key Examples:

Mechanism :

-

Oxidative Addition : Palladium(0) reacts with the aryl halide to form a Pd(II) complex.

-

Transmetalation : The boronic acid transfers its aryl group to Pd(II).

-

Reductive Elimination : Pd(0) regenerates, releasing the coupled product .

Deprotection and Functional Group Transformations

The Boc group is selectively removable under acidic conditions, enabling further functionalization of the indole nitrogen:

Deprotection Conditions:

| Acid | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | RT | 2 h | Free indole-NH generation |

| HCl (4M in dioxane) | Methanol | 50°C | 1 h | Boc cleavage |

Post-deprotection, the indole nitrogen can undergo alkylation, acylation, or participate in cyclization reactions for heterocycle synthesis .

Trifluoromethyl Group Reactivity

The CF₃ group at the 5-position influences electronic and steric properties:

-

Electronic Effects : Enhances electrophilic aromatic substitution (EAS) at specific positions due to meta-directing nature.

-

Stability : Improves metabolic stability in pharmaceutical intermediates .

Example of Directed Functionalization:

| Reaction Type | Reagent | Position Modified | Notes |

|---|---|---|---|

| Halogenation | NBS (N-bromosuccinimide) | C-7 | CF₃ directs bromination to C-7 |

| Nitration | HNO₃/H₂SO₄ | C-4 | Limited by Boc group stability |

Stability and Handling Considerations

Scientific Research Applications

Synthesis and Reactivity

This boronic acid derivative is synthesized through a multi-step process that typically involves the introduction of a trifluoromethyl group and subsequent protection of the amine functionality. Its reactivity is characterized by the ability to undergo Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Medicinal Chemistry

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid has been investigated for its potential therapeutic applications:

- Anticancer Agents : The compound has shown promise as a building block in the synthesis of indole-based anticancer agents. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, suggesting a pathway for developing new cancer therapies .

- Targeting Kinases : Due to its boronic acid functionality, it can act as a reversible inhibitor of proteasome activity, which is crucial in cancer treatment strategies targeting cellular degradation pathways .

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis:

- Cross-Coupling Reactions : It is widely used in Suzuki coupling reactions to synthesize biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electronic properties of the molecule, facilitating better yields in these reactions .

Material Science

Research has explored the use of boronic acids in material science:

- Polymer Chemistry : The compound can be utilized to create boron-containing polymers that exhibit unique properties such as enhanced thermal stability and unique optical characteristics. These materials have potential applications in sensors and electronic devices .

Case Study 1: Development of Anticancer Agents

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of indole derivatives using this compound as a key intermediate. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents .

Case Study 2: Suzuki-Miyaura Coupling Efficiency

In an investigation focused on optimizing Suzuki-Miyaura coupling reactions, researchers demonstrated that employing this compound led to improved yields and selectivity when synthesizing complex biaryl compounds. This study emphasized the importance of substituent effects on reaction efficiency and product distribution .

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid depends on its specific application. In organic synthesis, it acts as a reagent or intermediate in various reactions. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety, which can form reversible covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Substituent Variations at C5

The C5 substituent critically influences electronic properties, solubility, and reactivity. Key analogs include:

Key Findings :

- Electron-withdrawing groups (CF₃, Cl) enhance electrophilicity at the boronic acid site, accelerating Suzuki-Miyaura reactions but may reduce solubility .

- Electron-donating groups (OCH₃, N(CH₃)₂) improve solubility but require harsher reaction conditions for cross-couplings .

- Bulkier substituents (OCH₂C₆H₅) sterically hinder coupling efficiency, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .

Variations in Boronic Acid Protecting Groups

The Boc group is compared to other nitrogen-protecting strategies:

*Note: Boc is preferred for its balance of stability and ease of removal .

Reactivity in Fluorination and Cross-Coupling Reactions

- Fluoro-deboronation : Potassium (1-Boc-1H-indol-2-yl)trifluoroborate reacts with Selectfluor™ to yield fluorinated indoles, though competing proto-deboronation occurs .

- Suzuki-Miyaura Coupling : The CF₃-substituted boronic acid exhibits higher reactivity (yields >78%) compared to methoxy analogs (yields ~70%) due to enhanced electrophilicity .

Data Tables

Table 1: Physicochemical Properties

*Melting points from structurally similar indole esters .

Biological Activity

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid, with the CAS number 2304634-92-0, is a boronic acid derivative of indole that has garnered attention due to its potential biological activities. This compound is notable for its unique structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl protecting group, making it an interesting candidate for various biochemical applications.

The molecular formula of this compound is , with a molecular weight of 329.08 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water) | 1.77 (Consensus) |

| Solubility | High |

| H-bond Acceptors | 7 |

| H-bond Donors | 2 |

This compound is characterized by its high absorption potential and ability to permeate biological membranes, which is crucial for its biological activity .

The proposed mechanism of action for indole boronic acids involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. This includes:

- Inhibition of Kinases: Similar compounds have been shown to inhibit CDK1/cyclin B and CDK5/p25, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptotic Pathways Activation: Indole derivatives can activate intrinsic apoptotic pathways, inducing programmed cell death in malignant cells .

Case Studies

Several studies highlight the biological activity of related indole boronic acids:

- Antiviral Activity: Variants of indole boronic acids have demonstrated antiviral properties against Herpes simplex virus type I and Polio virus type I, suggesting potential applications in virology .

- Cytotoxicity Studies: In vitro studies have shown that certain indole derivatives exhibit cytotoxic effects on human colon cancer cell lines (HCT116), indicating their potential as therapeutic agents in oncology .

Research Findings

Recent research has focused on synthesizing and characterizing various indole boronic acids to explore their biological activities further. Key findings include:

- High Efficacy Against Cancer Cells: Indole derivatives have been synthesized with modifications that enhance their potency against specific cancer types.

- Broad Spectrum Activity: These compounds have shown activity against multiple targets, including kinases involved in tumor growth and survival pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indole scaffold. A tert-butoxycarbonyl (Boc) group is introduced at the indole nitrogen via Boc-protection reagents (e.g., di-tert-butyl dicarbonate). Subsequent trifluoromethylation at the 5-position can be achieved using trifluoromethylating agents like TMSCF₃ under copper catalysis. Boronation at the 2-position employs Miyaura borylation with bis(pinacolato)diboron and palladium catalysts. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key characterization includes:

- ¹H/¹³C NMR : Confirms Boc protection (tert-butyl singlet at ~1.3 ppm) and trifluoromethyl group (19F NMR signal at ~-60 ppm).

- LCMS : Monitors molecular ion peaks (e.g., [M+H]+) and detects hydrolyzed byproducts (e.g., loss of Boc via m/z 243 [M+H-C₄H₉OCO]+) .

- FTIR : Identifies boronic acid B-O stretching (~1350 cm⁻¹) and Boc carbonyl (C=O at ~1700 cm⁻¹) .

Q. What are the stability considerations for this boronic acid under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage at 2–8°C under inert atmosphere (argon) in anhydrous solvents (e.g., THF or DMF) is recommended. Periodic NMR or LCMS analysis is advised to monitor degradation, particularly deprotection of the Boc group or boronic acid oxidation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boronic acid, accelerating transmetallation but increasing sensitivity to protic solvents. Optimization requires:

- Dry conditions : Use of molecular sieves or anhydrous DME.

- Base selection : Cs₂CO₃ or K₃PO₄ minimizes protodeboronation.

- Catalyst tuning : Pd(PPh₃)₄ or SPhos-Pd-G3 improves yields with sterically hindered partners. Reaction progress is tracked via TLC (UV-active indole core) .

Q. What role does this compound play in medicinal chemistry, specifically in targeting 5-lipoxygenase-activating protein (FLAP)?

- Methodological Answer : Structurally related indole-boronic acids are key intermediates in FLAP inhibitor synthesis. For example, AM803 (a FLAP inhibitor) incorporates a 5-substituted indole-boronic acid for selective binding to FLAP’s hydrophobic pocket. The Boc group enhances solubility during intermediate steps, while the trifluoromethyl group improves metabolic stability. Biological assays (e.g., human whole-blood LTB₄ inhibition) require preincubation (5 h) to assess potency (IC₅₀ ~76 nM) .

Q. How can researchers resolve contradictions in cross-coupling yields when using sterically hindered aryl halides?

- Methodological Answer : Contradictions often arise from competing protodeboronation or poor oxidative addition. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (10 min vs. 12 h), minimizing side reactions.

- Additives : LiCl or TBAB (tetrabutylammonium bromide) stabilizes the palladium intermediate.

- DFT modeling : Predicts steric clashes between the trifluoromethyl group and coupling partners. Experimental validation via Hammett plots or kinetic studies is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.